An In-depth Technical Guide to Risdiplam-hydroxylate-d3: Chemical Structure and Properties
An In-depth Technical Guide to Risdiplam-hydroxylate-d3: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant biological pathways of Risdiplam-hydroxylate-d3, a deuterated metabolite of the approved spinal muscular atrophy (SMA) therapeutic, Risdiplam. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, bioanalytical method development, and further investigation of Risdiplam's metabolic profile.
Chemical Structure and Identity
Risdiplam-hydroxylate-d3 is a stable, isotopically labeled form of the hydroxylated metabolite of Risdiplam. The deuterium labeling provides a valuable tool for metabolic and pharmacokinetic studies, allowing for its distinction from the endogenous, non-labeled counterpart in biological matrices. While the precise location of the three deuterium atoms can vary depending on the synthetic route, they are typically introduced at positions less susceptible to metabolic exchange. The core structure consists of a hydroxylated Risdiplam molecule. Based on available information for a closely related analog, Risdiplam-hydroxylate-d6, the hydroxylation and deuteration likely occur on the imidazo[1,2-b]pyridazine and the 4,7-diazaspiro[2.5]octane moieties.
A definitive chemical structure for Risdiplam-hydroxylate-d3 is not publicly available in the reviewed literature. The following representation is based on the known structure of Risdiplam and common metabolic pathways.
Caption: Proposed chemical structure of Risdiplam-hydroxylate-d3.
Physicochemical Properties
Quantitative physicochemical data for Risdiplam-hydroxylate-d3 are not extensively reported in the public domain. However, general properties can be inferred from its chemical structure and information available for related compounds. It is expected to be a crystalline solid with solubility in organic solvents and limited solubility in aqueous solutions. The introduction of deuterium atoms is not expected to significantly alter the macroscopic physical properties compared to the non-deuterated analog, though subtle differences in properties like melting point and solubility may exist.[1]
Table 1: Physicochemical Properties of Risdiplam and a Related Deuterated Analog
| Property | Risdiplam | Risdiplam-hydroxylate-d6 |
| Molecular Formula | C₂₂H₂₃N₇O | C₂₂H₁₇D₆N₇O₂ |
| Molecular Weight | 401.47 g/mol | 423.5 g/mol |
| IUPAC Name | 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one | 2-[2,8-bis(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]-7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one |
| Appearance | - | Typically a crystalline solid |
| Solubility | - | Soluble in organic solvents; limited solubility in water |
| Stability | - | Generally stable under standard laboratory conditions but sensitive to light and moisture |
Note: Data for Risdiplam-hydroxylate-d6 is used as a proxy due to the lack of specific data for the d3 analog.
Biological Context: Risdiplam's Mechanism of Action
Risdiplam is a small molecule that acts as a splicing modifier of the survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA). In individuals with SMA, the SMN1 gene is mutated, leading to a deficiency of the essential SMN protein. The SMN2 gene can produce some functional SMN protein, but due to an alternative splicing event that excludes exon 7, the majority of the protein produced is truncated and non-functional.
Risdiplam binds to two specific sites on the SMN2 pre-mRNA: the 5' splice site (5'ss) of intron 7 and the exonic splicing enhancer 2 (ESE2) within exon 7.[2][3] This binding event stabilizes the interaction between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[3] This stabilization promotes the inclusion of exon 7 in the final mRNA transcript, leading to the production of full-length, functional SMN protein. The mechanism also involves the displacement of the splicing repressor protein heterogeneous nuclear ribonucleoprotein G (hnRNP G) and the recruitment of splicing activator proteins, far upstream element binding protein 1 (FUBP1) and KH-type splicing regulatory protein (KHSRP).[2]
Caption: Risdiplam-mediated SMN2 pre-mRNA splicing modification pathway.
Experimental Protocols
Synthesis and Purification
The synthesis of Risdiplam-hydroxylate-d3 would likely involve a multi-step process starting from a deuterated precursor or the introduction of deuterium at a late stage of the synthesis of a hydroxylated Risdiplam intermediate.
General Synthetic Workflow:
Caption: General synthetic workflow for Risdiplam-hydroxylate-d3.
A plausible synthetic strategy would involve a convergent synthesis, coupling key heterocyclic intermediates. Several palladium-free synthetic routes for Risdiplam have been developed to improve scalability and reduce impurities, which could be adapted for the synthesis of its labeled metabolites.[4][5] Purification of the final product would likely be achieved through chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Structural Elucidation
The definitive structure of the synthesized Risdiplam-hydroxylate-d3 would be confirmed using a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the overall carbon-hydrogen framework. The absence of signals in the ¹H NMR spectrum at specific positions, coupled with corresponding signals in the ²H NMR spectrum, would confirm the location of the deuterium atoms. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish connectivity within the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and the exact mass of the molecule, verifying the incorporation of three deuterium atoms. Tandem mass spectrometry (MS/MS) would provide fragmentation patterns that can further confirm the structure.
Analytical Methods for Quantification in Biological Matrices
The quantification of Risdiplam and its metabolites, including Risdiplam-hydroxylate-d3, in biological samples such as plasma and tissue is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 2: General LC-MS/MS Method Parameters for Risdiplam and Metabolite Analysis
| Parameter | Description |
| Sample Preparation | Protein precipitation followed by dilution. |
| Chromatography | Reversed-phase HPLC or UHPLC. |
| Column | C18 stationary phase. |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). |
| Ionization | Electrospray ionization (ESI) in positive mode. |
| Detection | Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. |
| Internal Standard | A stable isotope-labeled analog of the analyte (e.g., ¹³C, ¹⁵N-labeled Risdiplam). |
Experimental Considerations:
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Light Sensitivity: Risdiplam and its metabolites are known to be light-sensitive, requiring protection from light during sample collection, processing, and analysis.
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Stability: The hydroxylated metabolite can be prone to oxidation. The addition of antioxidants like ascorbic acid to the samples can help mitigate degradation.
Analytical Workflow:
Caption: General analytical workflow for the quantification of Risdiplam-hydroxylate-d3.
Conclusion
Risdiplam-hydroxylate-d3 is an essential tool for the detailed investigation of the metabolism and pharmacokinetics of Risdiplam. While specific data on this particular isotopologue is scarce in the public domain, this guide provides a foundational understanding of its expected chemical nature, properties, and the biological and analytical context in which it is relevant. Further research and publication of detailed experimental data will be invaluable to the scientific community engaged in the development and understanding of novel therapeutics for spinal muscular atrophy.
References
- 1. researchgate.net [researchgate.net]
- 2. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Convenient, Pd-Free Approach to the Synthesis of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
